molecular formula C6H14Cl2N4 B1487429 2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride CAS No. 2203842-37-7

2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride

Cat. No. B1487429
M. Wt: 213.11 g/mol
InChI Key: KEIBGOLKBCXCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole compounds are a type of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of aroyl chlorides and thiosemicarbazides to produce 1-aroylthiosemicarbazides, followed by cyclisation .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds typically includes a triazole ring, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 .

Future Directions

The future research directions in the field of 1,2,4-triazole compounds are vast due to their versatile biological activities. There is ongoing research into developing new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

2-methyl-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-4(2)5(7)6-8-3-9-10-6;;/h3-5H,7H2,1-2H3,(H,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIBGOLKBCXCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=NN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride
Reactant of Route 3
2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride
Reactant of Route 4
2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride
Reactant of Route 5
2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride
Reactant of Route 6
2-Methyl-1-(4H-1,2,4-triazol-3-yl)-1-propanamine dihydrochloride

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